molecular formula C13H19N7O2 B14444469 Theophylline, 8-(4-methylpiperidinoazo)- CAS No. 73908-80-2

Theophylline, 8-(4-methylpiperidinoazo)-

Cat. No.: B14444469
CAS No.: 73908-80-2
M. Wt: 305.34 g/mol
InChI Key: DGIMUZCEBVCVEW-WUKNDPDISA-N
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Description

Theophylline, 8-(4-methylpiperidinoazo)-, is a structurally modified xanthine derivative derived from theophylline, a well-known bronchodilator used in respiratory therapies. This compound features an azo (-N=N-) group at the 8-position of the theophylline backbone, coupled with a 4-methylpiperidine moiety.

Properties

CAS No.

73908-80-2

Molecular Formula

C13H19N7O2

Molecular Weight

305.34 g/mol

IUPAC Name

1,3-dimethyl-8-[(E)-(4-methylpiperidin-1-yl)diazenyl]-7H-purine-2,6-dione

InChI

InChI=1S/C13H19N7O2/c1-8-4-6-20(7-5-8)17-16-12-14-9-10(15-12)18(2)13(22)19(3)11(9)21/h8H,4-7H2,1-3H3,(H,14,15)/b17-16+

InChI Key

DGIMUZCEBVCVEW-WUKNDPDISA-N

Isomeric SMILES

CC1CCN(CC1)/N=N/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1CCN(CC1)N=NC2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-(4-methylpiperidinoazo)- involves the introduction of the 4-methylpiperidinoazo group to the theophylline molecule. This can be achieved through a series of chemical reactions, including diazotization and azo coupling reactions. The reaction conditions typically involve the use of acidic or basic environments to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of Theophylline, 8-(4-methylpiperidinoazo)- would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-(4-methylpiperidinoazo)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction would typically result in the formation of the original amine and theophylline .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Theophylline derivatives are often modified at the 1-, 3-, 7-, or 8-positions to enhance specificity or potency. Below is a comparative analysis of key analogs:

Compound Substituent(s) Key Functional Modifications Biological Targets/Activities Reference
Theophylline None Parent compound Phosphodiesterase inhibition, adenosine receptor antagonism
8-(p-Sulphophenyl)theophylline p-Sulphophenyl at 8-position Polar sulfonate group enhances extracellular activity P2X-purinoceptor antagonist (selective, non-phosphodiesterase inhibitory)
Lisofylline (LSF) 5-Hydroxyhexyl at N1 Hydrophobic alkyl chain at N1 FTO inhibitor (IC₅₀ = 2.2 µM)
CPAT 4-Chlorophenylazo at 8 Azo group enables photochromism and metal chelation Photochromic material, Co/Ni complex ligand
8-(4-Methylpiperidinoazo)-theophylline 4-Methylpiperidinoazo at 8 Bulky, lipophilic piperidine and azo groups Hypothesized: Purinoceptor modulation or enzyme inhibition N/A

Physicochemical Properties

  • Solubility: Polar substituents (e.g., sulfonate in 8-(p-sulphophenyl)theophylline) improve aqueous solubility, whereas hydrophobic groups (e.g., piperidine in 8-(4-methylpiperidinoazo)-theophylline) may reduce it, impacting bioavailability .
  • Tautomerism :
    • Azo derivatives like CPAT exist in azo-hydrazone equilibrium, affecting their electronic spectra and metal-binding behavior . The methylpiperidine group may sterically influence this tautomerism.

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